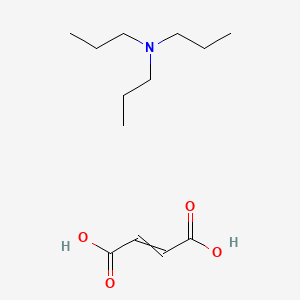
but-2-enedioic acid;N,N-dipropylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;N,N-dipropylpropan-1-amine is a chemical compound that combines the properties of an unsaturated dicarboxylic acid (but-2-enedioic acid) and a tertiary amine (N,N-dipropylpropan-1-amine)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-dipropylpropan-1-amine typically involves the reaction of but-2-enedioic acid with N,N-dipropylpropan-1-amine under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring that the compound is produced in a sustainable manner.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;N,N-dipropylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
But-2-enedioic acid;N,N-dipropylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;N,N-dipropylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the unsaturated dicarboxylic acid moiety can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tripropylamine: A tertiary amine with similar structural features but lacks the unsaturated dicarboxylic acid moiety.
But-2-enedioic acid: An unsaturated dicarboxylic acid without the amine group.
Uniqueness
But-2-enedioic acid;N,N-dipropylpropan-1-amine is unique due to the combination of an unsaturated dicarboxylic acid and a tertiary amine in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
92050-25-4 |
|---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
but-2-enedioic acid;N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C9H21N.C4H4O4/c1-4-7-10(8-5-2)9-6-3;5-3(6)1-2-4(7)8/h4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
CWGLKEGLUPWBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


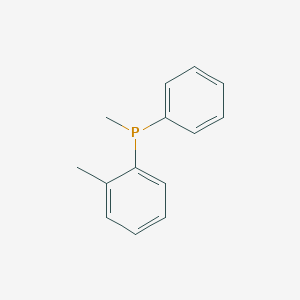
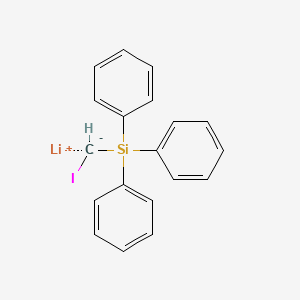

![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
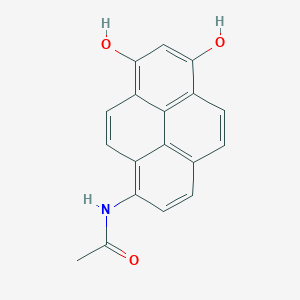
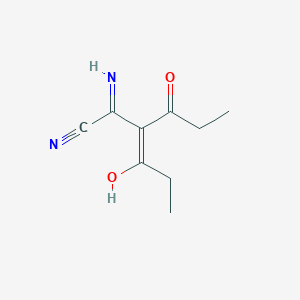
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
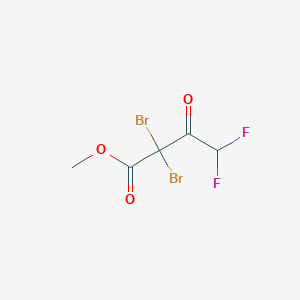
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
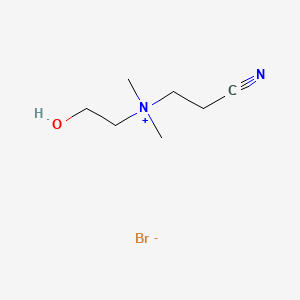
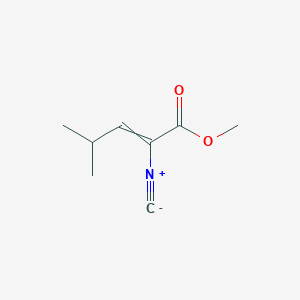
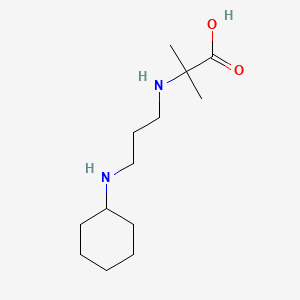
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
